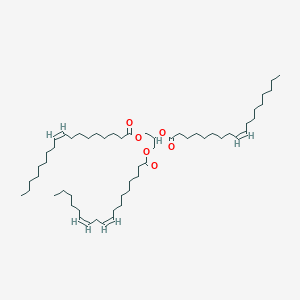

1,2-Dioleoyl-3-linolein

Description

See also: Coix lacryma-jobi seed (part of).

Properties

IUPAC Name |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMWOTXEVWLTTO-KTKRTRQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-20-7 |

Source

|

| Record name | 1,2-Dioleoyl-3-linolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIOLEOYL-3-LINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9790LE118Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Role of 1,2-Dioleoyl-3-linolein in Cellular Metabolism

Abstract

This compound (OOL) is a mixed triacylglycerol (TAG) composed of two oleic acid molecules and one linoleic acid molecule esterified to a glycerol backbone. As a fundamental component of cellular lipid stores, OOL is not merely an inert energy reservoir but an active participant in metabolic regulation. Its storage within lipid droplets, subsequent mobilization, and the diverse metabolic fates of its constituent fatty acids place it at a critical nexus of energy homeostasis, membrane dynamics, and cellular signaling. This guide provides a detailed exploration of the lifecycle of OOL, from its synthesis and storage to its breakdown and the functional roles of its derivatives, offering insights into its significance in both health and disease.

Physicochemical Profile and Cellular Localization

This compound is a triacyl-sn-glycerol, a neutral lipid that is hydrophobic and primarily located within the core of cellular lipid droplets (LDs).[1][2] LDs are dynamic organelles originating from the endoplasmic reticulum that serve as the primary sites for neutral lipid storage and metabolism.[3][4] The specific arrangement of fatty acids on the glycerol backbone—two monounsaturated oleic acids and one polyunsaturated linoleic acid—influences its physical properties and metabolic handling.

| Property | Value | Reference |

| IUPAC Name | [(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | [5] |

| Molecular Formula | C57H102O6 | [5][6] |

| Molecular Weight | 883.4 g/mol | [5][6] |

| Classification | Triacyl-sn-glycerol | [5] |

| Primary Cellular Locus | Lipid Droplet Core | [2][3] |

OOL as a Cornerstone of Lipid Droplet Dynamics

Lipid droplets are central hubs for energy and lipid homeostasis, and molecules like OOL are their main cargo.[3] The lifecycle of OOL is intrinsically linked to the biogenesis, expansion, and degradation of these organelles.

Biogenesis and Storage: OOL is synthesized by enzymes located in the endoplasmic reticulum (ER) membrane, such as diacylglycerol acyltransferases (DGATs). Newly synthesized TAGs accumulate between the leaflets of the ER membrane, leading to the budding and formation of a nascent lipid droplet.[2] This process sequesters potentially lipotoxic free fatty acids into neutral TAGs, protecting the cell.[2] The number and size of lipid droplets can vary significantly depending on the cell type and metabolic state, with an abundance of OOL contributing to LD expansion during periods of energy surplus.[4][7]

Lipolysis: Mobilization of Stored Energy: When the cell requires energy, stored TAGs like OOL are hydrolyzed in a process called lipolysis.[8][9] This is a tightly regulated cascade initiated by hormones like glucagon, which signal lipases to translocate to the lipid droplet surface.[8] The breakdown of OOL releases its constituent fatty acids (two oleic acids, one linoleic acid) and a glycerol backbone, which can then enter various metabolic pathways.[9]

Below is a diagram illustrating the central role of OOL within the lipid droplet metabolic cycle.

Caption: Metabolic cycle of this compound (OOL) storage and mobilization.

Metabolic Fates of OOL-Derived Fatty Acids

The biological significance of OOL extends beyond simple energy storage; it serves as a delivery vehicle for specific fatty acids with distinct physiological roles.

Oleic Acid (Monounsaturated Omega-9)

The two molecules of oleic acid released from OOL can be:

-

Oxidized for Energy: Transported to mitochondria to undergo beta-oxidation, producing a substantial amount of ATP. This is a primary function of stored fats.[9]

-

Incorporated into Membranes: Used for the synthesis of new phospholipids, which are essential components of cellular membranes. The monounsaturated nature of oleic acid contributes to maintaining membrane fluidity.[10]

Linoleic Acid (Polyunsaturated Omega-6)

Linoleic acid (LA) is an essential fatty acid, meaning it cannot be synthesized by humans and must be obtained from the diet.[11] Its release from OOL provides a crucial intracellular source for several functions:

-

Membrane Fluidity Modulation: As a polyunsaturated fatty acid, LA significantly increases membrane fluidity when incorporated into phospholipids.[10][12] The double bonds create "kinks" in the fatty acid tail, preventing tight packing of lipids and lowering the energy required to transition to a more fluid state.[10][13] This property is vital for the function of membrane-bound proteins and cellular transport.

-

Precursor to Signaling Molecules: LA is the parent compound of the omega-6 fatty acid family and can be metabolized into arachidonic acid (AA). AA is a key precursor for the synthesis of a class of potent signaling molecules called eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes), which are deeply involved in inflammatory processes and immune responses.[11][14]

| Fatty Acid | Saturation | Primary Fates | Effect on Membrane Fluidity |

| Oleic Acid | Monounsaturated | β-Oxidation (Energy), Phospholipid Synthesis | Increases (Moderately) |

| Linoleic Acid | Polyunsaturated | Phospholipid Synthesis, Eicosanoid Precursor (via AA) | Increases (Significantly) |

Pathophysiological Relevance

Dysregulation of TAG metabolism, including that of OOL, is a hallmark of several metabolic diseases.

-

Metabolic Syndrome and Obesity: Excessive accumulation of TAGs, including OOL, in adipose tissue, liver, and skeletal muscle is a defining feature of obesity and non-alcoholic fatty liver disease (NAFLD).[2][7][9] This can lead to cellular dysfunction and insulin resistance.

-

Cardiovascular Disease: The role of the OOL-derived linoleic acid in cardiovascular health is complex and subject to debate. While replacing saturated fats with LA can lower serum cholesterol, some studies suggest that high intake of omega-6 fatty acids without a corresponding increase in omega-3s may promote inflammation, a risk factor for atherosclerosis.[11][15][16][17][18] However, other large-scale analyses have associated higher LA intake with a lower risk of coronary heart disease.[17]

-

Cancer: Cancer cells exhibit altered lipid metabolism to meet the demands of rapid proliferation.[19][20] They often increase the synthesis and storage of TAGs in lipid droplets, which can serve as fuel and protect against oxidative stress. The signaling pathways derived from linoleic acid can also influence tumor growth and inflammation within the tumor microenvironment.[11]

Methodologies for the Study of OOL

Analyzing specific TAGs like OOL requires robust analytical techniques to separate and identify them from a complex lipid matrix.

Experimental Workflow: Quantification of OOL

The workflow below outlines a standard procedure for the quantification of OOL from biological samples.

Caption: A typical experimental workflow for the quantification of OOL.

Protocol 1: Lipid Droplet Visualization in Cultured Cells

Rationale: This protocol uses the lipophilic fluorescent dye BODIPY 493/503 to stain the neutral lipid core of lipid droplets, allowing for the visualization of OOL storage within cells via fluorescence microscopy. This method provides a qualitative and semi-quantitative assessment of cellular TAG accumulation.

Materials:

-

Cultured cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

BODIPY 493/503 stock solution (2 mg/mL in ethanol)

-

DAPI solution (1 µg/mL in PBS) for nuclear counterstain

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells to desired confluency on sterile glass coverslips in a multi-well plate. Apply experimental treatments (e.g., fatty acid loading) as required.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove culture medium.

-

Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Causality Note: Fixation crosslinks proteins and preserves cellular morphology, preventing artifact generation during staining.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

-

Staining: Prepare a working solution of BODIPY 493/503 at 2 µg/mL in PBS. Incubate the fixed cells with the BODIPY working solution for 20 minutes at room temperature, protected from light.

-

Counterstaining: Wash twice with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the slides using a fluorescence microscope. Lipid droplets will appear as green puncta (BODIPY), and nuclei will be blue (DAPI).

-

Self-Validation: Include a negative control (cells without BODIPY staining) to check for autofluorescence and a positive control (cells treated with oleic acid to induce lipid droplet formation) to ensure the dye is working correctly.

-

Protocol 2: Quantification of OOL by HPLC with Evaporative Light Scattering Detection (ELSD)

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates TAG species based on their hydrophobicity.[21] ELSD is a universal detector for non-volatile analytes, making it suitable for quantifying lipids that lack a UV chromophore.

Materials:

-

Lipid extract from biological samples

-

C18 HPLC Column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

HPLC system with an ELSD detector

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Dichloromethane/Methanol mixture

-

OOL analytical standard

Procedure:

-

Standard Curve Preparation: Prepare a series of OOL standards of known concentrations (e.g., from 0.1 to 2 mg/mL) in the mobile phase.

-

Sample Preparation: Dissolve the dried lipid extract in the mobile phase and filter through a 0.22 µm syringe filter to remove particulates.

-

HPLC-ELSD Setup:

-

Install the C18 column and equilibrate with the initial mobile phase conditions.

-

Set the ELSD parameters (e.g., drift tube temperature: 40°C; nebulizer gas pressure: 3.5 bar).

-

-

Chromatographic Separation:

-

Inject a fixed volume (e.g., 20 µL) of the standard or sample onto the column.

-

Run a gradient elution program. For example, start with 100% Acetonitrile, ramping to a mixture containing Dichloromethane to elute the highly hydrophobic TAGs.

-

Causality Note: The C18 stationary phase retains lipids based on their acyl chain length and degree of unsaturation. The gradient elution ensures that all TAGs, from the more polar to the highly nonpolar, are effectively separated and eluted.

-

-

Data Analysis:

-

Integrate the peak area corresponding to the retention time of OOL for both standards and samples.

-

Plot a standard curve of log(peak area) vs. log(concentration).

-

Self-Validation: The ELSD response is non-linear, so a log-log transformation is required for accurate quantification. The linearity of the standard curve (R² > 0.99) validates the assay's quantitative range.

-

Calculate the concentration of OOL in the samples by interpolating their peak areas from the standard curve.

-

Conclusion and Future Perspectives

This compound is a metabolically significant triacylglycerol that functions as more than a simple energy depot. It is a key player in the dynamic regulation of cellular lipid homeostasis, a protector against lipotoxicity, and a regulated source of fatty acids that influence membrane structure and cell signaling. Understanding the precise pathways that govern OOL metabolism and the functional consequences of its fatty acid constituents is crucial for developing therapeutic strategies for metabolic disorders, cardiovascular disease, and cancer. Future research should focus on the specific enzymes and transporters that recognize and process OOL, as well as the downstream effects of altering the cellular OOL profile on complex signaling networks.

References

-

ResearchGate. (2015). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]

-

PLoS. (2012). A Role for Phosphatidic Acid in the Formation of “Supersized” Lipid Droplets. Available at: [Link]

-

National Institutes of Health. (1987). Novel metabolic pathways for linoleic and arachidonic acid metabolism. Available at: [Link]

-

Wikipedia. Lipid droplet. Available at: [Link]

-

Plant Physiology. (2016). Lipid Droplet-Associated Proteins (LDAPs) Are Required for the Dynamic Regulation of Neutral Lipid Compartmentation in Plant Cells. Available at: [Link]

-

News-Medical.net. Triglycerides - What do they do?. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubChem. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol. Available at: [Link]

-

Study Mind. Uses of Triglycerides (A-Level Biology). Available at: [Link]

-

ResearchGate. (1962). Synthesis of racemic 1,2-diolein. Available at: [Link]

-

AOCS. (1967). Chemical Synthesis of Polyunsaturated Fatty. Available at: [Link]

-

Wikipedia. Membrane fluidity. Available at: [Link]

-

National Institutes of Health. (2018). Dynamics and functions of lipid droplets. Available at: [Link]

-

Chemistry LibreTexts. (2024). 11.3: Triglycerides- Fats and Oils. Available at: [Link]

-

Anderson International Corp. (2023). Understanding Triglycerides in Oilseeds. Available at: [Link]

-

Quora. (2021). How does lipid composition affect membrane fluidity?. Available at: [Link]

-

MDPI. (2021). Exogenous Fatty Acids Modulate ER Lipid Composition and Metabolism in Breast Cancer Cells. Available at: [Link]

-

National Institutes of Health. (2011). Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing. Available at: [Link]

-

National Institutes of Health. (2023). Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease. Available at: [Link]

-

National Institutes of Health. (2023). Roles of lipid droplets and related proteins in metabolic diseases. Available at: [Link]

-

PubMed. (2023). 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines. Available at: [Link]

-

Lipotype. (2023). Dietary fatty acids influence the cell membrane. Available at: [Link]

-

ResearchGate. (2022). Effect of stearate, oleate and linoleate on lipid droplet formation in pMECs. Available at: [Link]

-

National Institutes of Health. (2012). High cholesterol/low cholesterol: Effects in biological membranes Review. Available at: [Link]

-

MDPI. (2019). The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders. Available at: [Link]

-

National Institutes of Health. (2013). Lipid Droplets And Cellular Lipid Metabolism. Available at: [Link]

-

ResearchGate. (2013). Analysis of 1, 3-dioleoyl-2-palmitoylglycerol by Silver-ion HPLC. Available at: [Link]

-

Stony Brook University. (2017). Discovery of a New Metabolic Pathway of a Known Lipid has Implications in Cancer, Obesity. Available at: [Link]

-

MDPI. (2021). Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism. Available at: [Link]

-

MDPI. (2020). Altered Metabolome of Lipids and Amino Acids Species: A Source of Early Signature Biomarkers of T2DM. Available at: [Link]

-

National Institutes of Health. (2017). Linoleic Acid: A Nutritional Quandary. Available at: [Link]

-

National Institutes of Health. (2020). The Effects of Linoleic Acid Consumption on Lipid Risk Markers for Cardiovascular Disease in Healthy Individuals: A Review of Human Intervention Trials. Available at: [Link]

-

PubMed. (2020). The Effects of Linoleic Acid Consumption on Lipid Risk Markers for Cardiovascular Disease in Healthy Individuals: A Review of Human Intervention Trials. Available at: [Link]

-

Wiley Online Library. (2023). Lipid Metabolism and Immune Function: Chemical Tools for Insights into T‐Cell Biology. Available at: [Link]

Sources

- 1. A Role for Phosphatidic Acid in the Formation of “Supersized” Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid droplet - Wikipedia [en.wikipedia.org]

- 3. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Droplets And Cellular Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C57H102O6 | CID 9544252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Roles of lipid droplets and related proteins in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 10. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 11. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lipotype.com [lipotype.com]

- 14. Novel metabolic pathways for linoleic and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Linoleic Acid: A Nutritional Quandary - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Effects of Linoleic Acid Consumption on Lipid Risk Markers for Cardiovascular Disease in Healthy Individuals: A Review of Human Intervention Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Effects of Linoleic Acid Consumption on Lipid Risk Markers for Cardiovascular Disease in Healthy Individuals: A Review of Human Intervention Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. news.stonybrook.edu [news.stonybrook.edu]

- 21. researchgate.net [researchgate.net]

The Synthesis of 1,2-Dioleoyl-3-linolein: A Technical Guide to its Biosynthesis in Mammalian Cells

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 1,2-Dioleoyl-3-linolein (OOL), a mixed-acid triacylglycerol (TAG), within mammalian cells. Moving beyond a general overview of triglyceride synthesis, this document elucidates the enzymatic specificities and regulatory nuances that govern the precise placement of oleic and linoleic acid on the glycerol backbone. We will dissect the canonical Kennedy pathway, examine the crucial roles and substrate preferences of the acyltransferase enzymes—Glycerol-3-phosphate Acyltransferase (GPAT), 1-Acylglycerol-3-phosphate Acyltransferase (AGPAT), and Diacylglycerol Acyltransferase (DGAT)—and explore the potential contribution of TAG remodeling pathways. This guide is designed to be a comprehensive resource, integrating established biochemical principles with practical experimental methodologies for the accurate investigation of OOL biosynthesis, thereby empowering researchers in metabolic disease and drug development.

Introduction: The Significance of Specific Triacylglycerol Species

Triacylglycerols are the primary form of energy storage in mammals and are implicated in a host of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][2] While often considered a homogenous group, the specific fatty acid composition and their positional distribution (regioisomerism) on the glycerol backbone can significantly influence the physicochemical properties and metabolic fate of individual TAG molecules. This compound (OOL) is a mixed-acid TAG containing two molecules of the monounsaturated oleic acid and one molecule of the polyunsaturated linoleic acid. Understanding the precise biosynthetic route to OOL is critical for elucidating the mechanisms of lipid homeostasis and for the development of targeted therapeutics that can modulate the synthesis of specific, potentially lipotoxic or beneficial, TAG species.

The Canonical Pathway: De Novo Synthesis of Triacylglycerols

The primary route for the de novo synthesis of triacylglycerols in most mammalian cells is the Kennedy pathway, first elucidated by Eugene Kennedy and colleagues.[3][4] This pathway, occurring predominantly in the endoplasmic reticulum, involves the sequential acylation of a glycerol-3-phosphate backbone. The formation of a specific TAG like OOL is contingent on the substrate availability of oleoyl-CoA and linoleoyl-CoA and, crucially, on the substrate and positional specificity of the acyltransferase enzymes at each step.

Step 1: Acylation of Glycerol-3-Phosphate by Glycerol-3-Phosphate Acyltransferase (GPAT)

The committed and often rate-limiting step in TAG biosynthesis is the acylation of glycerol-3-phosphate at the sn-1 position by a member of the GPAT family of enzymes, forming lysophosphatidic acid (LPA).[1] In mammals, four GPAT isoforms (GPAT1-4) have been identified, with GPAT1 and GPAT2 localized to the outer mitochondrial membrane and GPAT3 and GPAT4 residing in the endoplasmic reticulum.[5]

For the synthesis of OOL, this initial step requires the selective incorporation of oleic acid. The substrate preferences of GPAT isoforms are a key determinant. While GPAT1 shows a preference for saturated acyl-CoAs like palmitoyl-CoA, GPAT3 and GPAT4 exhibit broader substrate specificity and can utilize both saturated and unsaturated long-chain acyl-CoAs, including oleoyl-CoA and linoleoyl-CoA.[4][5] Specifically, GPAT3 has been reported to use oleoyl-CoA as a preferred substrate over other acyl-CoAs.[6] Therefore, it is plausible that ER-localized GPAT3 or GPAT4 initiates OOL synthesis by acylating glycerol-3-phosphate with oleoyl-CoA to form 1-oleoyl-lysophosphatidic acid.

Step 2: Formation of Phosphatidic Acid by 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT)

The newly formed 1-oleoyl-lysophosphatidic acid is subsequently acylated at the sn-2 position by an AGPAT enzyme to yield phosphatidic acid.[1] The human genome encodes several AGPAT isoforms, with AGPAT1 and AGPAT2 being the most studied in the context of TAG synthesis.[7]

To proceed towards OOL, this step must also involve the addition of an oleic acid moiety. Studies on the substrate specificity of AGPAT isoforms have shown that they can utilize a range of acyl-CoAs. AGPAT2, for instance, shows a preference for oleoyl-CoA.[8] Other isoforms, like AGPAT1, can incorporate both oleoyl-CoA and linoleoyl-CoA.[1][9] The localized concentration of acyl-CoAs and the specific AGPAT isoforms expressed in a given cell type will likely dictate the fatty acid incorporated at the sn-2 position. For the specific synthesis of 1,2-dioleoyl-phosphatidic acid, an AGPAT isoform with a preference for oleoyl-CoA would be required.

Step 3: Generation of Diacylglycerol by Phosphatidate Phosphatase (PAP/Lipin)

The phosphatidic acid intermediate is then dephosphorylated by a phosphatidate phosphatase (PAP), a function carried out by the Lipin family of proteins (Lipin 1, 2, and 3), to produce 1,2-diacylglycerol (DAG).[1] This step is a critical regulatory point, as phosphatidic acid is a precursor for both TAG and phospholipid synthesis.

Step 4: The Final Acylation by Diacylglycerol Acyltransferase (DGAT)

The final and committed step in TAG synthesis is the acylation of the 1,2-dioleoyl-glycerol intermediate at the sn-3 position by a diacylglycerol acyltransferase (DGAT).[10][11] Mammals possess two DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct biochemical properties.[11][12]

For the formation of this compound, this terminal step necessitates the selective incorporation of linoleic acid. The substrate specificities of DGAT1 and DGAT2 are therefore of paramount importance. In vitro assays have indicated that DGAT1 has a preference for monounsaturated acyl-CoAs, such as oleoyl-CoA.[13] DGAT2, on the other hand, appears to have a broader substrate tolerance and its activity is crucial for overall TAG synthesis.[11] The specific incorporation of linoleoyl-CoA at the sn-3 position to form OOL could be mediated by DGAT2, or by DGAT1 under conditions where the local concentration of linoleoyl-CoA is high. The differential localization and regulation of DGAT1 and DGAT2 likely contribute to the synthesis of specific TAG pools within the cell.[14]

Visualizing the Pathway

Figure 1: De novo biosynthesis of this compound via the Kennedy Pathway.

Alternative Routes: The Role of Triacylglycerol Remodeling

While the Kennedy pathway describes the de novo synthesis of TAGs, the final composition of the cellular TAG pool can be further modified through remodeling pathways, collectively known as the Lands cycle.[15][16] This cycle involves the deacylation of a pre-existing glycerolipid by a phospholipase or lipase, followed by reacylation with a different fatty acyl-CoA by an acyltransferase.

It is conceivable that a TAG molecule synthesized de novo with a different fatty acid at the sn-3 position could be remodeled into OOL. For instance, a lipase could remove the fatty acid at the sn-3 position of a TAG molecule, generating a 1,2-dioleoyl-glycerol intermediate, which could then be re-acylated with linoleoyl-CoA by a DGAT enzyme. This remodeling process would provide an additional layer of regulation for the synthesis of specific TAG species.

Experimental Methodologies for Studying OOL Biosynthesis

Investigating the biosynthesis of OOL requires a combination of in vitro enzyme assays and in vivo lipidomic analysis.

In Vitro Acyltransferase Assays

To determine the substrate specificity of GPAT, AGPAT, and DGAT isoforms for oleoyl-CoA and linoleoyl-CoA, in vitro enzyme activity assays can be performed using isolated microsomes from cells overexpressing the specific enzyme isoform.

Table 1: Summary of In Vitro Acyltransferase Assay Conditions

| Parameter | GPAT Assay | AGPAT Assay | DGAT Assay |

| Enzyme Source | Microsomes from cells overexpressing a specific GPAT isoform | Microsomes from cells overexpressing a specific AGPAT isoform | Microsomes from cells overexpressing DGAT1 or DGAT2 |

| Acyl Acceptor | [³H]Glycerol-3-phosphate | 1-oleoyl-lysophosphatidic acid | 1,2-dioleoyl-sn-glycerol |

| Acyl Donor | Oleoyl-CoA or Linoleoyl-CoA | [¹⁴C]Oleoyl-CoA or [¹⁴C]Linoleoyl-CoA | [¹⁴C]Oleoyl-CoA or [¹⁴C]Linoleoyl-CoA |

| Reaction Buffer | Tris-HCl buffer (pH 7.4) with MgCl₂ and BSA | HEPES-NaOH buffer (pH 7.5) with BSA | Tris-HCl buffer (pH 7.4) with MgCl₂ |

| Detection | Scintillation counting of [³H]LPA | Scintillation counting of [¹⁴C]PA | Scintillation counting of [¹⁴C]TAG |

| Analysis | Thin Layer Chromatography (TLC) to separate products | Thin Layer Chromatography (TLC) to separate products | Thin Layer Chromatography (TLC) to separate products |

Protocol 4.1.1: General Protocol for In Vitro DGAT Activity Assay [17]

-

Prepare Microsomes: Isolate microsomes from cultured mammalian cells (e.g., HEK293T cells) overexpressing the DGAT isoform of interest.

-

Reaction Mixture: In a glass tube, prepare the reaction mixture containing:

-

50 µg of microsomal protein

-

200 µM 1,2-dioleoyl-sn-glycerol (dissolved in acetone)

-

25 µM [¹⁴C]oleoyl-CoA or [¹⁴C]linoleoyl-CoA

-

Reaction buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.4)

-

-

Incubation: Incubate the reaction mixture for 5-10 minutes at 37°C.

-

Stop Reaction: Terminate the reaction by adding 4 ml of chloroform:methanol (3:1, v/v).

-

Lipid Extraction: Add 750 µl of water, vortex, and centrifuge to separate the phases. Collect the lower organic phase.

-

TLC Analysis: Dry the organic phase under nitrogen and resuspend in a small volume of chloroform. Spot the lipid extract onto a silica TLC plate and develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Quantification: Visualize the lipid spots (e.g., by autoradiography) and scrape the TAG band into a scintillation vial. Quantify the radioactivity using a scintillation counter.

Quantification of OOL in Mammalian Cells by Mass Spectrometry

The accurate quantification of OOL and its isomers in cellular lipid extracts is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 4.2.1: Lipid Extraction from Mammalian Cells

-

Cell Harvesting: Harvest cultured mammalian cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation.

-

Lipid Extraction (Folch Method):

-

Resuspend the cell pellet in a known volume of PBS.

-

Add 20 volumes of chloroform:methanol (2:1, v/v) to the cell suspension.

-

Vortex vigorously and incubate at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Storage: Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.

Protocol 4.2.2: LC-MS/MS Analysis of OOL

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform, 1:1, v/v).

-

Chromatographic Separation: Use a reverse-phase C18 column to separate the different TAG species. A gradient elution with solvents such as acetonitrile and isopropanol with additives like formic acid and ammonium formate is typically employed.

-

Mass Spectrometric Detection:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.

-

OOL will be detected as its ammoniated adduct [M+NH₄]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion of OOL. The fragmentation pattern, showing neutral losses of oleic and linoleic acids, will confirm its identity and can be used for quantification.

-

-

Quantification: Use a stable isotope-labeled internal standard (e.g., d5-tripalmitin) for accurate quantification. Create a calibration curve with a pure OOL standard.

Visualizing the Experimental Workflow

Sources

- 1. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Glycerol-3-phosphate Acyltransferase (GPAT)-1, but Not GPAT4, Incorporates Newly Synthesized Fatty Acids into Triacylglycerol and Diminishes Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Regulation of Acyl-CoA:Glycerol-sn-3-Phosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. aocs.org [aocs.org]

- 9. mdpi.com [mdpi.com]

- 10. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of triacylglycerol remodeling mechanism to synthesize unusual fatty acid containing oils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Specific Triglyceride Isomers: A Guide to Precision and Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise positioning of fatty acids on a glycerol backbone dictates the physicochemical and metabolic properties of triglycerides. This guide provides a comprehensive overview of the enzymatic synthesis of specific triglyceride isomers, also known as structured lipids. We will move beyond simple procedural lists to explore the underlying principles, the causality behind experimental choices, and the self-validating systems required for robust synthesis. This document is intended for researchers and professionals seeking to leverage the high specificity of enzymatic catalysis for applications in nutrition, pharmaceuticals, and specialty chemicals.

The Imperative for Positional Purity in Triglycerides

Triglycerides (triacylglycerols, TAGs) are not simple molecules; they are complex esters of glycerol with three fatty acids. The specific fatty acid occupying the stereospecifically numbered (sn) sn-1, sn-2, or sn-3 position on the glycerol backbone fundamentally alters the molecule's function. For instance, in human milk fat, palmitic acid is predominantly found at the sn-2 position (forming the O-P-O structure in Betapol®), which enhances calcium and fat absorption in infants. In pharmaceuticals, structuring lipids can create novel drug delivery systems or metabolically favorable energy sources.

Traditional chemical synthesis, which relies on catalysts like sodium methoxide, is often a brute-force approach. It leads to a random distribution of fatty acids across the glycerol backbone, resulting in a complex mixture of isomers that are difficult and costly to separate. Enzymatic synthesis, primarily using lipases, offers a superior alternative by exploiting the inherent regioselectivity of these biocatalysts to build specific isomers with high precision.

The Biocatalytic Toolkit: Understanding Lipase Specificity

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the cornerstone of structured lipid synthesis. Their utility stems from their ability to catalyze not only hydrolysis but also esterification, alcoholysis, and interesterification reactions, often in non-aqueous environments. The key to controlling the final triglyceride structure lies in selecting a lipase with the appropriate specificity.

-

sn-1,3-Specific Lipases : This is the most widely used class for structured lipid synthesis. These enzymes selectively catalyze reactions at the outer sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position untouched. This specificity is the foundation for producing triglycerides with a unique fatty acid at the central position.

-

sn-2-Specific Lipases : While less common, some lipases, like that from Aspergillus oryzae, show a preference for the sn-2 position. These are valuable for specific applications where modification of the central position is desired.

-

Non-specific Lipases : These enzymes act on all three positions, leading to a more randomized distribution of fatty acids. While less useful for creating a single, specific isomer, they can be employed in producing randomized triglycerides or for complete hydrolysis.

The choice of enzyme is therefore the first and most critical decision in the experimental design. Immobilization of the selected lipase onto a solid support is a standard and highly recommended practice.

Causality of Immobilization : Why immobilize?

-

Reusability : Immobilized enzymes can be easily recovered from the reaction medium and reused, significantly reducing process costs.

-

Stability : The immobilization process often enhances the enzyme's stability against changes in temperature, pH, and organic solvents.

-

Process Control : It prevents enzyme contamination in the final product and simplifies downstream purification steps.

Table 1: Comparison of Commonly Used Commercial Lipases

| Commercial Name | Microbial Source | Specificity | Common Applications |

| Lipozyme® RM IM | Rhizomucor miehei | sn-1,3 | Production of human milk fat substitutes (Betapol®), cocoa butter equivalents. |

| Novozym® 435 | Candida antarctica B | Non-specific | Widely used in ester synthesis and alcoholysis due to its broad substrate acceptance and high activity. |

| Lipase PS | Burkholderia cepacia | sn-1,3 | Synthesis of structured lipids containing polyunsaturated fatty acids (PUFAs). |

| TLL (Lipase TL IM) | Thermomyces lanuginosus | sn-1,3 | Interesterification of fats and oils for margarine production. |

Crafting Isomers: Reaction Strategies and Mechanisms

With a chosen sn-1,3-specific lipase, several reaction strategies can be employed to synthesize a target triglyceride, such as an ABA or AAB type, where A and B represent different fatty acids.

-

Acidolysis : This reaction involves the exchange of acyl groups between a triglyceride (e.g., tripalmitin, PPP) and a free fatty acid (e.g., Oleic Acid, O). Using an sn-1,3-specific lipase, the oleic acid will only be incorporated at the sn-1 and sn-3 positions, yielding the desired P-O-P isomer. This is a highly controlled and common method for producing specific structured lipids.

-

Interesterification : This involves the exchange of acyl groups between two different triglycerides (e.g., tripalmitin and triolein). The sn-1,3-specific lipase will shuffle the fatty acids at the outer positions of both triglycerides, resulting in a complex mixture of products, including the target P-O-P. While effective, controlling the product profile can be more challenging than in acidolysis.

-

Esterification : This involves the direct esterification of free fatty acids onto a glycerol backbone. While seemingly straightforward, controlling the reaction to prevent the formation of mono- and di-glycerides and achieving full esterification to a specific triglyceride can be difficult.

Core Experimental Workflow: Enzymatic Acidolysis for O-P-O Synthesis

This section provides a detailed, self-validating protocol for the synthesis of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), a human milk fat substitute, starting from tripalmitin (PPP) and oleic acid (O).

Phase 1: Pre-Reaction Setup

-

Enzyme Activation :

-

Action : Weigh 10g of immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM). Wash with 100 mL of hexane to remove residual water and dry under vacuum at 40°C for 2 hours.

-

Causality : Water activity is a critical parameter. While a minimal amount of water is essential for enzyme flexibility and activity, excess water promotes the competing hydrolysis reaction, which reduces the yield of the desired triglyceride product. The hexane wash and drying step precisely controls this.

-

-

Substrate Preparation :

-

Action : Prepare a reaction mixture in a 250 mL screw-capped flask containing 20g of tripalmitin and 40g of oleic acid. This corresponds to a molar ratio of approximately 1:6 (PPP:Oleic Acid).

-

Causality : A high molar excess of the incoming fatty acid (oleic acid) is used to drive the reaction equilibrium towards incorporation and maximize the yield of the OPO triglyceride, according to Le Chatelier's principle.

-

-

System Environment :

-

Action : Add 100 mL of n-hexane as the reaction solvent.

-

Causality : A non-polar solvent like hexane is chosen because it solubilizes the lipid substrates while not stripping the essential water layer from the enzyme, thus maintaining its catalytic activity. For food-grade applications, solvent-free systems are often preferred, but require higher temperatures to melt the substrates into a liquid phase.

-

Phase 2: Enzymatic Reaction

-

Reaction Execution :

-

Action : Add the prepared lipase (10% by weight of total substrates) to the substrate mixture. Place the sealed flask in an orbital shaker incubator set to 200 rpm and 60°C.

-

Causality : The temperature (60°C) is chosen as an optimal balance. It is high enough to ensure substrate solubility and high reaction rates for a thermostable lipase like Lipozyme RM IM, but not so high as to cause enzyme denaturation or degradation of the fatty acids. Agitation ensures proper mixing and reduces mass transfer limitations between the substrates and the immobilized enzyme.

-

-

Reaction Monitoring (Self-Validation Point 1) :

-

Action : Every 4 hours, withdraw a 100 µL aliquot of the reaction mixture. Analyze the composition by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of tripalmitin and the appearance of the new products.

-

Causality : Continuous monitoring is essential to determine the optimal reaction time. The reaction should be stopped when the concentration of the desired OPO product is maximized, before significant side reactions or equilibrium shifts occur.

-

Phase 3: Downstream Processing & Purification

-

Enzyme Removal :

-

Action : Once the reaction reaches completion (e.g., after 24 hours), cool the mixture and separate the immobilized enzyme by simple filtration or centrifugation.

-

Causality : The ease of enzyme removal is a primary advantage of using an immobilized catalyst, enabling its reuse and ensuring a product free of the biocatalyst.

-

-

Solvent and FFA Removal :

-

Action : Remove the hexane solvent using a rotary evaporator. The unreacted free fatty acids (oleic acid) can then be removed by short-path molecular distillation or by forming soaps with an alkaline solution followed by washing.

-

Causality : Removal of the large excess of oleic acid is critical for product purity. Molecular distillation is preferred as it is a mild, non-chemical method that separates molecules based on their molecular weight.

-

-

Product Fractionation :

-

Action : The final mixture will contain the target OPO, as well as residual PPP and other side products. Isolate the OPO triglyceride using low-temperature fractional crystallization from acetone.

-

Causality : Different triglycerides have different melting points. By dissolving the mixture in a solvent like acetone and slowly cooling it, the higher melting point fractions will crystallize first, allowing for the separation and purification of the target OPO isomer.

-

Diagram 1: General Workflow for Enzymatic Synthesis of Structured Triglycerides

Caption: A high-level overview of the three key phases in the enzymatic synthesis of a specific triglyceride isomer.

Process Parameters and Final Validation

The success of the synthesis is governed by several interconnected parameters. The table below summarizes their effects, providing a basis for process optimization.

Table 2: Key Parameters and Their Influence on Synthesis

| Parameter | Rationale and Impact on Reaction |

| Temperature | Affects reaction rate and enzyme stability. Optimal temperature is a balance to maximize rate without denaturing the enzyme. For many lipases, this is 50-70°C. |

| Water Activity (a_w) | Crucial for maintaining enzyme conformation and activity. Too high, and hydrolysis dominates. Too low, and the enzyme is too rigid. Typically controlled by salt hydrates or enzyme pre-treatment. |

| Substrate Molar Ratio | Drives the reaction equilibrium. A high excess of the acyl donor is typically used to maximize its incorporation into the triglyceride backbone. |

| Enzyme Load | The amount of enzyme used. Higher loads increase the reaction rate but also the cost. Typically ranges from 5-15% of the total substrate weight. |

| Agitation Speed | Reduces external mass transfer limitations by ensuring substrates are continuously brought to the surface of the immobilized enzyme. |

Final Validation: Confirming Isomeric Purity

A protocol is only as good as its validation. After purification, it is mandatory to confirm the structure and purity of the synthesized triglyceride.

-

Positional Analysis : The most critical step is to confirm that the desired fatty acid is at the correct sn-2 position. This can be achieved through pancreatic lipase analysis , where the enzyme specifically hydrolyzes the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol that can be analyzed by GC.

-

Chromatographic Analysis : High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can separate and quantify the different triglyceride species in the final product.

-

Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) , specifically ¹³C-NMR, can distinguish between fatty acids at the sn-1,3 and sn-2 positions due to slight differences in the chemical shifts of the carbonyl carbons, providing definitive structural confirmation.

Diagram 2: Decision Logic for Synthesis Strategy

Caption: A simplified decision tree for selecting an appropriate enzymatic strategy based on the target molecule and starting materials.

Conclusion and Future Outlook

Enzymatic synthesis provides an elegant and powerful platform for producing triglyceride isomers with high purity and yield. By understanding the principles of lipase specificity, carefully selecting a reaction strategy, and meticulously controlling process parameters, researchers can move from random mixtures to precisely structured lipids. The self-validating nature of the described workflow, with in-process monitoring and robust final analysis, ensures the production of well-characterized molecules fit for high-value applications. Future developments in enzyme discovery and protein engineering are expected to yield novel biocatalysts with even greater specificity, stability, and efficiency, further expanding the possibilities in the field of structured lipid synthesis.

References

-

Soumanou, M. M., & Bornscheuer, U. T. (2003). Lipase-Catalyzed Synthesis of Structured Triacylglycerols. Lipid Technology, 15(5), 109-113. [Link]

-

Innis, S. M. (2011). Dietary triacylglycerol structure and its role in infant nutrition. Advances in Nutrition, 2(3), 275-283. [Link]

-

Casas-Godoy, L., Duquesne, S., Bordier, E., & Marty, A. (2018). Lipases: An overview. Lipases and Phospholipases, 1801, 1-27. [Link]

-

Xu, X. (2000). Production of specific-structured triacylglycerols by lipase-catalyzed interesterification: a review. European Journal of Lipid Science and Technology, 102(4), 287-303. [Link]

-

Gotor-Fernández, V., Gotor, V., & Gotor, V. (2006). Novozym 435: the “perfect” lipase? Immobilization of Enzymes and Cells, 229-243. [Link]

-

Yang, T., Xu, X., & H-Kittikun, A. (2002). Lipase-catalyzed synthesis of structured lipids. Structured and Modified Lipids, 21, 577-611. [Link]

The Pivotal Role of 1,2-Dioleoyl-3-linolein in Lipid Signaling: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of 1,2-Dioleoyl-3-linolein, a specific triacylglycerol (TAG), and its significant, though often indirect, role in cellular lipid signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced contributions of individual lipid species to complex biological processes. We will delve into the metabolic pathways that convert this storage lipid into potent signaling molecules, the downstream consequences of this conversion, and the experimental methodologies required to investigate these phenomena.

Introduction: Beyond Energy Storage - The Signaling Potential of Triacylglycerols

Triacylglycerols have long been primarily regarded as inert molecules for energy storage. However, a growing body of evidence reveals that the specific fatty acid composition and stereochemistry of TAGs are critical determinants of their metabolic fate and their ability to influence cellular signaling. The asymmetrical structure of this compound, containing two oleic acid moieties and one linoleic acid moiety, positions it as a precursor to specific diacylglycerol (DAG) species that are key players in signal transduction.[1] This guide will elucidate the pathways by which this compound is catabolized to generate these signaling-active DAGs and the subsequent activation of downstream effector proteins, most notably Protein Kinase C (PKC).

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for designing and interpreting experiments.

| Property | Value | Source |

| Molecular Formula | C₅₇H₁₀₂O₆ | [2] |

| Molecular Weight | 883.4 g/mol | [2] |

| Structure | A triacyl-sn-glycerol with oleoyl groups at positions sn-1 and sn-2, and a linoleoyl group at position sn-3. | [2] |

| Appearance | Expected to be a liquid or semi-solid at room temperature, given the unsaturated nature of its fatty acid constituents. | |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. | [3] |

Metabolic Activation: The Journey from a Triacylglycerol to a Signaling Diacylglycerol

The signaling capacity of this compound is unlocked through its enzymatic hydrolysis by intracellular lipases, primarily adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).[4][5][6] These enzymes exhibit distinct substrate and regioselectivity, which dictates the specific DAG isomer produced.[1][7]

The Role of Adipose Triglyceride Lipase (ATGL)

ATGL is the rate-limiting enzyme for the initial step of TAG hydrolysis.[7] It exhibits a preference for hydrolyzing fatty acid esters at the sn-2 position of the glycerol backbone.[7] When acting on this compound, ATGL would preferentially cleave the oleic acid at the sn-2 position, generating 1-O-oleoyl-3-O-linoleoyl-sn-glycerol , a specific sn-1,3 DAG isomer. In the presence of its co-activator CGI-58, ATGL's selectivity can broaden to include the sn-1 position.[7]

The Role of Hormone-Sensitive Lipase (HSL)

HSL is responsible for the subsequent hydrolysis of DAGs to monoacylglycerols and can also act on TAGs.[4][8] HSL preferentially hydrolyzes ester bonds at the sn-1 and sn-3 positions of TAGs.[4] Therefore, when HSL acts on this compound, it would cleave either the oleic acid at the sn-1 position or the linoleic acid at the sn-3 position, leading to the formation of two potential DAG species: 2-oleoyl-3-linoleoyl-sn-glycerol or 1,2-dioleoyl-sn-glycerol .

The generation of these specific DAG isomers is a critical event, as only the sn-1,2 and sn-2,3 enantiomers are known to be biologically active as signaling molecules.[1] The sn-1,3 DAG isomer is not a direct activator of PKC.[9]

Figure 1: Metabolic conversion of this compound to various DAG isomers by ATGL and HSL.

Downstream Signaling: Activation of Protein Kinase C

The primary signaling role of biologically active DAGs is the recruitment and activation of Protein Kinase C (PKC) isozymes.[10][11] The specific fatty acid composition of the DAG molecule significantly influences the potency and isoform-selectivity of PKC activation.[10][12]

The DAGs produced from this compound, namely 1,2-dioleoyl-sn-glycerol and 2-oleoyl-3-linoleoyl-sn-glycerol , are potent activators of conventional and novel PKC isoforms.[3][12][13]

-

1,2-Dioleoyl-sn-glycerol (DOG) is a well-characterized PKC activator used extensively in research.[3][13][14] Its two oleoyl chains provide the necessary hydrophobicity to anchor PKC to the cell membrane, a prerequisite for its activation.

-

The presence of a linoleoyl group in the DAG molecule can further modulate PKC activity. Studies have shown that DAGs containing polyunsaturated fatty acids can be more potent activators of certain PKC isoforms compared to their monounsaturated counterparts.[12]

The activation of PKC initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.

Figure 2: Activation of Protein Kinase C by DAG derived from this compound.

Experimental Protocols for Investigating the Signaling Role of this compound

To elucidate the specific signaling functions of this compound, a combination of in vitro and cell-based assays is required.

In Vitro Lipase Activity Assay

This protocol determines the specificity of lipases for this compound and identifies the resulting DAG products.

Methodology:

-

Substrate Preparation: Prepare a stock solution of this compound in an appropriate organic solvent. For activity assays, create an emulsion of the TAG substrate.

-

Enzyme Preparation: Use purified recombinant ATGL or HSL, or cell lysates overexpressing these enzymes.

-

Reaction Incubation: Incubate the lipase with the TAG substrate in a suitable buffer at 37°C for a defined period.

-

Lipid Extraction: Stop the reaction and extract the lipids using a modified Bligh-Dyer method.

-

Product Analysis: Analyze the lipid extract using Thin Layer Chromatography (TLC) or, for more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the specific DAG isomers produced.[1]

Cell-Based PKC Activation Assay

This protocol assesses the ability of this compound to induce PKC activation within a cellular context.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa, or a cell line relevant to the research question) in appropriate growth medium.

-

Cell Treatment: Treat the cells with this compound. The TAG can be delivered to the cells using a lipid-based transfection reagent or as a complex with bovine serum albumin (BSA).

-

Cell Lysis: After the desired incubation time, wash the cells and lyse them in a buffer compatible with downstream analysis.

-

Western Blot Analysis: Perform Western blotting on the cell lysates to detect the phosphorylation of specific PKC substrates (e.g., MARCKS) or the translocation of PKC isoforms from the cytosol to the membrane fraction, which is indicative of activation.

-

Fluorescence Microscopy: Alternatively, use cells expressing fluorescently tagged PKC isoforms to visualize their translocation to the plasma membrane upon treatment with this compound.

Figure 3: Experimental workflow for investigating the signaling role of this compound.

Isotopic Labeling for Metabolic Fate Analysis

To definitively trace the metabolic conversion of this compound to signaling DAGs, stable isotope labeling can be employed.[15][][17]

Methodology:

-

Synthesis of Labeled TAG: Synthesize this compound with isotopic labels (e.g., ¹³C or ²H) in one or more of the fatty acid chains.[18]

-

Cellular Incorporation: Introduce the labeled TAG into cultured cells.

-

Lipidomic Analysis: After a specific time course, extract the lipids and analyze them by high-resolution mass spectrometry to track the appearance of the isotopic label in different DAG species and other lipid classes. This provides direct evidence of the metabolic pathways involved.

Conclusion and Future Directions

This compound is more than a simple storage lipid; it is a precursor to potent signaling molecules that play a crucial role in regulating cellular function through the activation of PKC and potentially other signaling pathways. The specificity of the generated DAG isomers, dictated by the regioselectivity of intracellular lipases, highlights the importance of considering the precise molecular structure of lipids in signaling contexts.

Future research should focus on:

-

Isoform-Specific PKC Activation: Elucidating which specific PKC isoforms are preferentially activated by the DAGs derived from this compound.

-

Physiological and Pathophysiological Relevance: Investigating the abundance and turnover of this specific TAG species in different tissues and disease states to understand its potential contribution to health and disease.

-

Therapeutic Potential: Exploring the possibility of modulating the metabolic pathways of specific TAGs to influence cellular signaling for therapeutic benefit.

By employing the advanced analytical and cell biology techniques outlined in this guide, researchers can further unravel the complex and fascinating role of individual lipid species like this compound in the intricate web of cellular communication.

References

-

Ecker, J., & Frank, M. (2016). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 73(15), 2837-2855. Available from: [Link]

-

Iwasaki, Y., Yamane, T., & Suzuki, K. (1998). Lipase specificity in the transacylation of triacylglycerin. Journal of the American Oil Chemists' Society, 75(5), 577-582. Available from: [Link]

-

Girousse, A., et al. (2020). Distinct roles of adipose triglyceride lipase and hormone-sensitive lipase in the catabolism of triacylglycerol estolides. Proceedings of the National Academy of Sciences, 117(4), 1933-1943. Available from: [Link]

-

Madani, S., et al. (2004). Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro. The Journal of biological chemistry, 279(10), 8968–8974. Available from: [Link]

-

Bates, P. D., & Browse, J. (2012). The significance of different diacylgycerol synthesis pathways on plant oil composition and bioengineering. Frontiers in plant science, 3, 147. Available from: [Link]

-

Datey, A., & Chakravortty, D. (2021). Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line. ACS Omega, 6(2), 1269–1278. Available from: [Link]

-

Pan, X., et al. (2018). Remodeling of triacylglycerol synthesis in emerging oilseed crops: genetic engineering for high-value seed oil. Plant biotechnology journal, 16(1), 164-175. Available from: [Link]

-

Zhang, T., et al. (2022). Investigation of Structural Features of Two Related Lipases and the Impact on Fatty Acid Specificity in Vegetable Fats. International Journal of Molecular Sciences, 23(13), 7029. Available from: [Link]

-

Cui, G. Z., et al. (2021). Cocktail biosynthesis of triacylglycerol by rational modulation of diacylglycerol acyltransferases in industrial oleaginous Aurantiochytrium. Biotechnology for biofuels, 14(1), 246. Available from: [Link]

-

Rankl, C., et al. (2020). Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. Proceedings of the National Academy of Sciences, 117(14), 7842-7851. Available from: [Link]

-

Ortiz-Acevedo, A., et al. (2003). Activation of protein kinase C alpha by lipid mixtures containing different proportions of diacylglycerols. Biophysical journal, 85(6), 3845–3856. Available from: [Link]

-

Lo, S. K., & R. A. (2008). (A) Mechanism of action of triacylglycerols and diacylglycerols... ResearchGate. Available from: [Link]

-

Purkiss, J. R., & Boarder, M. R. (1996). Diacylglycerol. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available from: [Link]

-

Triacylglycerol lipase. Wikipedia. Available from: [Link]

-

Jocken, J. W., et al. (2010). Dysregulation of lipolysis and lipid metabolism in visceral and subcutaneous adipocytes by high-fat diet: role of ATGL, HSL, and AMPK. American journal of physiology. Endocrinology and metabolism, 298(3), E524–E534. Available from: [Link]

-

1,2-Dioleoyl-3-linoleoyl-sn-glycerol. PubChem. Available from: [Link]

-

Liu, J., et al. (2023). METTL14 Promotes Lipid Synthesis in Dairy Goat Mammary Epithelial Cells by Targeting CEBPB via m6A-YTHDF1/3-Dependent Manner. International Journal of Molecular Sciences, 24(17), 13324. Available from: [Link]

-

Schweiger, M., et al. (2008). Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) Deficiencies Affect Expression of Lipolytic Activities in Mouse Adipose Tissues. The Journal of biological chemistry, 283(24), 16503–16511. Available from: [Link]

-

Nakagawa, Y., & Akamatsu, Y. (1998). Production and protein kinase C activation of diacylglycerols containing polymethylene-interrupted PUFA. Biochimica et biophysica acta, 1393(2-3), 237–244. Available from: [Link]

-

Chitraju, C., et al. (2017). A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity. Journal of lipid research, 58(7), 1508–1516. Available from: [Link]

-

Eichmann, T. O., et al. (2012). Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases. The Journal of biological chemistry, 287(49), 41446–41457. Available from: [Link]

-

Garbarino, J., et al. (2009). Good fat, essential cellular requirements for triacylglycerol synthesis to maintain membrane homeostasis in yeast. Molecular biology of the cell, 20(22), 4727–4740. Available from: [Link]

-

Hsu, K. L. (2024). The right environment switches the enzymatic character. Proceedings of the National Academy of Sciences of the United States of America, 121(2), e2320668121. Available from: [Link]

-

Liu, T. T., et al. (2022). Free Linoleic Acid and Oleic Acid Reduce Fat Digestion and Absorption In Vivo as Potent Pancreatic Lipase Inhibitors Derived from Sesame Meal. Molecules (Basel, Switzerland), 27(15), 4927. Available from: [Link]

-

Liu, T. T., et al. (2022). Free Linoleic Acid and Oleic Acid Reduce Fat Digestion and Absorption In Vivo as Potent Pancreatic Lipase Inhibitors Derived from Sesame Meal. Molecules (Basel, Switzerland), 27(15), 4927. Available from: [Link]

-

Seyama, Y., et al. (1993). 1-Alkyl-2,3-diacylglycerol synthesis in primary culture cells of guinea pig harderian gland. Journal of biochemistry, 113(4), 493–498. Available from: [Link]

-

Sparrow, C. P., et al. (2012). The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species. Journal of lipid research, 53(5), 979–991. Available from: [Link]

-

Giera, M., & Schuhmann, K. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 81. Available from: [Link]

-

Godec, A., et al. (2019). Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. The Journal of biological chemistry, 294(2), 520–530. Available from: [Link]

-

Carman, G. M., & Han, G. S. (2019). Lipid Metabolism. The Journal of biological chemistry, 294(32), 11982–11984. Available from: [Link]

-

Li-Beisson, Y., et al. (2010). Acyl-Lipid Metabolism. The Arabidopsis book, 8, e0133. Available from: [Link]

-

Synthesis and Applications of isotopically Labelled Compounds 1195. ResearchGate. Available from: [Link]

Sources

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Dysregulation of lipolysis and lipid metabolism in visceral and subcutaneous adipocytes by high-fat diet: role of ATGL, HSL, and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) Deficiencies Affect Expression of Lipolytic Activities in Mouse Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]

- 18. researchgate.net [researchgate.net]

Investigating the physiological effects of 1,2-Dioleoyl-3-linolein

An In-depth Technical Guide to Investigating the Physiological Effects of 1,2-Dioleoyl-3-linolein (OOL)

Abstract

This compound (OOL) is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position.[1] While its constituent fatty acids—oleic acid (an omega-9 monounsaturated fatty acid) and linoleic acid (an omega-6 polyunsaturated fatty acid)—have been extensively studied, the physiological effects of this specific molecular arrangement remain largely unexplored. The stereospecificity of fatty acids on the glycerol backbone is a critical determinant of a TAG's metabolic fate and biological function, as evidenced by the distinct health benefits of structured lipids like 1,3-dioleoyl-2-palmitoylglycerol (OPO).[2] This guide provides a comprehensive framework for the rigorous scientific investigation of OOL. We will move from fundamental analysis and metabolic tracing to its predicted effects on cellular signaling and systemic health, offering field-proven insights and detailed experimental protocols to empower researchers in this nascent area of lipid science.

Section 1: Foundational Analysis: Characterization and Quantification of this compound

Expertise & Experience: Before any physiological investigation, it is imperative to establish a robust analytical method. The biological activity of a TAG is intrinsically linked to its structure. Isomers, such as 1,3-Dioleoyl-2-linolein, may have different metabolic pathways and effects. Therefore, an analytical protocol must not only quantify OOL but also reliably distinguish it from its structural isomers. This ensures that any observed physiological effect is correctly attributed to the molecule of interest.

Trustworthiness: A Self-Validating Protocol The following protocol integrates established lipid extraction techniques with high-resolution chromatographic separation, providing a self-validating system through internal standards and precise isomer separation.

Protocol 1: Quantification of OOL in Biological Matrices (Plasma, Tissue)

Objective: To extract lipids from a biological sample and accurately quantify the concentration of this compound using High-Performance Liquid Chromatography.

Methodology:

-

Homogenization & Internal Standard Spiking:

-

Accurately weigh ~50-100 mg of tissue or take 100 µL of plasma.

-

Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

-

Causality: The chloroform/methanol solvent system is highly effective for extracting a broad range of lipids, from nonpolar TAGs to more polar phospholipids.

-

Spike the homogenate with a known quantity of a non-endogenous TAG internal standard (e.g., triheptadecanoin, C17:0 TAG) for accurate quantification.

-

-

Lipid Extraction (Folch Method):

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic (chloroform) phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

-

Sample Reconstitution and Analysis by RP-HPLC:

-

Reconstitute the dried lipid extract in 100% acetonitrile.

-

Causality: Acetonitrile is a common mobile phase for reversed-phase (RP) chromatography of lipids, providing good separation of TAG species.

-

Inject the sample onto a C18 column for RP-High-Performance Liquid Chromatography (HPLC) analysis.[3]

-

Employ an isocratic elution with 100% acetonitrile at a flow rate of ~1.0 mL/min.[3]

-

Use a UV detector set at 205 nm or an Evaporative Light Scattering Detector (ELSD) for detection.[3]

-

System Validation: The elution order of TAGs in RP-HPLC is determined by their partition number, which is related to the number of double bonds and chain length. OOL will have a distinct retention time from other TAGs, allowing for its identification and quantification against the internal standard.[3]

-

Section 2: The Metabolic Journey: Tracing the Fate of OOL

Expertise & Experience: The physiological effects of a dietary TAG are not solely due to the intact molecule but are largely determined by the fate of its constituent fatty acids following digestion. OOL is first hydrolyzed by pancreatic lipases in the gut. The resulting free fatty acids (two oleic, one linoleic) and sn-2-monoacylglycerol (2-oleoyl-glycerol) are absorbed by enterocytes. Inside these cells, they are re-esterified into new TAGs. While some re-esterification may regenerate the original OOL structure, a significant portion will result in novel TAG combinations before being packaged into chylomicrons and entering circulation. Understanding this distribution is key to predicting downstream effects.

Trustworthiness: Isotopic Labeling for Unambiguous Tracing To overcome the challenge of differentiating exogenous OOL-derived fatty acids from the endogenous pool, a stable isotope tracing study is the gold standard. This approach provides unequivocal evidence of the metabolic pathway.

Experimental Workflow: Tracing the Metabolic Fate of OOL

This workflow outlines a non-radioactive method to track the absorption, distribution, and incorporation of OOL's fatty acids into various lipid pools within a model organism.

Caption: Dichotomous signaling potential of the linoleic acid component of OOL.

Protocol 2: Investigating OOL's Net Effect on Inflammatory Response

Objective: To determine if OOL primes, enhances, or suppresses the inflammatory response in macrophages, a key immune cell type.

Methodology:

-

Cell Culture and Treatment:

-

Culture a macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in standard DMEM medium.

-

Treat cells for 24 hours with one of the following:

-

Vehicle control (e.g., BSA)

-

This compound (OOL) (e.g., 50 µM)

-

A mixture of free oleic and linoleic acid (2:1 molar ratio)

-

Linoleic acid alone

-

-

Causality: Comparing intact OOL to its constituent free fatty acids is crucial to determine if the TAG structure itself has a unique effect prior to hydrolysis.

-

-

Inflammatory Challenge:

-

After the 24-hour pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-6 hours. LPS is a potent activator of the inflammatory response in macrophages.

-

-

Endpoint Analysis:

-

Gene Expression: Harvest RNA, reverse transcribe to cDNA, and perform quantitative PCR (qPCR) to measure the expression of pro-inflammatory genes (Tnf-α, Il-6, Il-1β).

-

Protein Secretion: Collect the cell culture supernatant and measure the concentration of secreted cytokines (TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Self-Validation:

-

The inclusion of both gene expression and protein secretion readouts provides a more complete picture of the inflammatory response. A true biological effect should be observable at both the transcriptional and translational levels.

-

Section 4: Predicted Systemic Impacts and A Framework for In Vivo Studies

Expertise & Experience: The ultimate physiological relevance of OOL lies in its potential impact on systemic health, particularly in the context of chronic metabolic diseases. Based on robust epidemiological and clinical data on its constituent fatty acids, we can formulate strong hypotheses about its effects on cardiometabolic health.

Hypothesized Effects on Cardiometabolic Health

Linoleic acid, when consumed in place of saturated fats, is known to lower LDL cholesterol. [4]Furthermore, numerous large-scale prospective studies have linked higher dietary intake and blood biomarker levels of linoleic acid to a significantly lower risk of coronary heart disease and type 2 diabetes. [4][5][6]Given that OOL is a vehicle for delivering both linoleic and oleic acid, it is reasonable to hypothesize that a diet enriched with OOL could contribute to a healthier cardiometabolic profile.

Table 1: Summary of Meta-Analyses on Linoleic Acid Intake and Cardiometabolic Risk

| Outcome | Comparison | Pooled Relative Risk (95% CI) | Source(s) |

| Coronary Heart Disease (CHD) Events | Highest vs. Lowest Intake | 0.85 (0.78–0.92) | [4] |

| CHD Deaths | Highest vs. Lowest Intake | 0.79 (0.71–0.89) | [4] |

| Total Mortality | Highest vs. Lowest Intake | 0.87 (0.81, 0.94) | [6] |

| Cardiovascular Disease (CVD) Mortality | Highest vs. Lowest Intake | 0.87 (0.82, 0.92) | [6] |